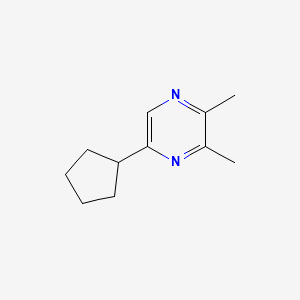
5-Cyclopentyl-2,3-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with cyclopentyl and dimethyl groups. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-2,3-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2,3-dimethylpyrazine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopentyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized pyrazine derivatives .
Applications De Recherche Scientifique
5-Cyclopentyl-2,3-dimethylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavoring agents, fragrances, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. Similarly, its antioxidant properties could be linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
Similar Compounds:
2,5-Dimethylpyrazine: Known for its flavoring properties and presence in various foods.
2,3-Dimethylpyrazine: Commonly found in roasted foods and used as a flavor additive.
Tetramethylpyrazine: Found in fermented foods and used in traditional medicine for its therapeutic properties
Uniqueness: this compound stands out due to its unique cyclopentyl substitution, which imparts distinct chemical and biological properties.
Propriétés
| 73570-40-8 | |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
5-cyclopentyl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-8-9(2)13-11(7-12-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
Clé InChI |
BCBARLDIFLECEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1C)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




